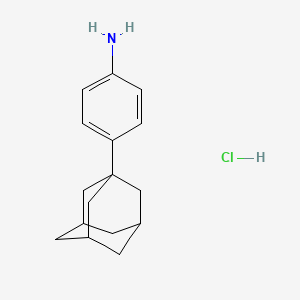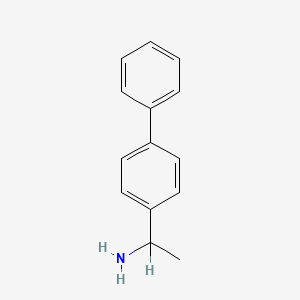
5-クロロ-6-フェニルピリダジン-3-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-phenylpyridazin-3-ol is a heterocyclic compound belonging to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry and agricultural science. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .
科学的研究の応用
5-Chloro-6-phenylpyridazin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides
作用機序
Target of Action
It is known that many pyridazine derivatives have a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, and herbicides .
Mode of Action
It is known that pyridazine derivatives, including 5-chloro-6-phenylpyridazin-3-ol, have shown good antifungal activities .
Biochemical Pathways
It is known that pyridazine derivatives can affect a wide range of biological pathways due to their broad-spectrum bioactivities .
Pharmacokinetics
The compound’s molecular weight (20663) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Action Environment
It is known that environmental factors can significantly influence the efficacy and stability of many chemical compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-phenylpyridazin-3-ol typically involves the reaction of mucochloric acid with benzene in the presence of a Lewis acid such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts acylation mechanism, followed by cyclization to form the pyridazine ring .
Industrial Production Methods: Industrial production of 5-Chloro-6-phenylpyridazin-3-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 5-Chloro-6-phenylpyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridazines.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products: The major products formed from these reactions include various pyridazinone derivatives, dihydropyridazines, and halogen-substituted pyridazines .
類似化合物との比較
- 5-Chloro-6-phenylpyridazin-3(2H)-one
- 6-Phenylpyridazin-3-ol
- 5-Bromo-6-phenylpyridazin-3-ol
Comparison: 5-Chloro-6-phenylpyridazin-3-ol is unique due to its specific chloro substitution at the 5-position, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced antifungal and antibacterial activities, making it a valuable candidate for further research and development .
特性
IUPAC Name |
4-chloro-3-phenyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-6-9(14)12-13-10(8)7-4-2-1-3-5-7/h1-6H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBQCQDAFOPHBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370956 |
Source


|
| Record name | 5-Chloro-6-phenylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51660-08-3 |
Source


|
| Record name | 5-Chloro-6-phenylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)


![2[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)
![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)


